REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][CH2:12][C:13]1([CH2:26][OH:27])[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]1.C(N(CC)CC)C>ClCCl>[Cl:11][CH2:12][C:13]1([CH:26]=[O:27])[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:23])([CH3:25])[CH3:24])=[O:20])[CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
ClCC1(CCN(CC1)C(=O)OC(C)(C)C)CO
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The solution was stirred for 15 minutes at −78° C.
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 minutes at room temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous NaHCO3 (200 mL)
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with Et2O (2×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |